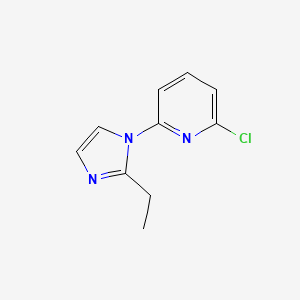

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine

Description

Properties

Molecular Formula |

C10H10ClN3 |

|---|---|

Molecular Weight |

207.66 g/mol |

IUPAC Name |

2-chloro-6-(2-ethylimidazol-1-yl)pyridine |

InChI |

InChI=1S/C10H10ClN3/c1-2-9-12-6-7-14(9)10-5-3-4-8(11)13-10/h3-7H,2H2,1H3 |

InChI Key |

YLJHKUSIHLIWPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1C2=NC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Steps:

Step 1: Synthesis of 2-Ethyl-1H-imidazole

- React imidazole with ethyl bromide or ethyl chloride in the presence of a base like potassium carbonate (K2CO3) in a solvent such as DMF.

- Monitor the reaction by TLC to ensure complete conversion.

Step 2: Nucleophilic Substitution

- Mix 2,6-dichloropyridine with the synthesized 2-ethyl-1H-imidazole in DMF or DMSO.

- Add a base like K2CO3 or NaH to facilitate the reaction.

- Heat the mixture to ensure complete conversion, typically at temperatures around 80°C to 120°C.

Step 3: Purification

- After the reaction is complete, cool the mixture and extract the product using ethyl acetate or dichloromethane.

- Wash the organic layer with water and dry it over anhydrous sodium sulfate.

- Concentrate the solution and purify the product by recrystallization or column chromatography.

Analysis and Characterization

The synthesized compound would be analyzed using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure by identifying the proton and carbon environments.

- Infrared (IR) Spectroscopy : To identify functional groups present in the compound.

- Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern of the compound.

Data Table: Hypothetical Synthesis Conditions

| Step | Reactants | Conditions | Solvent | Base |

|---|---|---|---|---|

| 1 | Imidazole, Ethyl Halide | Room Temperature, 2-4 hours | DMF | K2CO3 |

| 2 | 2,6-Dichloropyridine, 2-Ethyl-1H-imidazole | Elevated Temperature (80-120°C), 4-6 hours | DMF/DMSO | K2CO3/NaH |

This table provides a general outline and may require adjustments based on experimental results.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring undergoes nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom.

| Nucleophile | Conditions | Product | Key Observations |

|---|---|---|---|

| Amines | K₂CO₃/DMF, 80–100°C | 2-Amino-6-(2-ethylimidazol-1-yl)pyridine | High regioselectivity due to pyridine’s electronic asymmetry. |

| Thiols | NaH/THF, reflux | 2-Sulfanyl-6-(2-ethylimidazol-1-yl)pyridine | Thiols require strong bases for activation. |

| Methoxide | NaOMe/MeOH, 60°C | 2-Methoxy-6-(2-ethylimidazol-1-yl)pyridine | Faster kinetics compared to aryl chlorides. |

Mechanism : The nitrogen lone pair in pyridine directs nucleophilic attack to the 2-position via a concerted aromatic substitution pathway .

Oxidation Reactions

The imidazole ring undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | 2-Chloro-6-(2-ethyl-4,5-dihydroxyimidazol-1-yl)pyridine | Forms dihydroxy derivative without pyridine ring modification. |

| KMnO₄ | H₂O, pH 7, RT | 2-Chloro-6-(2-ethyl-4-oxoimidazol-1-yl)pyridine | Over-oxidation avoided at neutral pH. |

Limitation : Pyridine ring remains intact due to its inherent stability against oxidation .

Reduction Reactions

The pyridine ring can be reduced under hydrogenation conditions:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50 psi | 2-Chloro-6-(2-ethylimidazol-1-yl)piperidine | Full saturation of pyridine to piperidine. |

| NaBH₄ | MeOH, 0°C | No reaction | Imidazole and pyridine rings resist borohydride reduction. |

Application : Hydrogenated derivatives show enhanced solubility for pharmacological studies .

Cross-Coupling Reactions

The chlorine atom participates in metal-mediated coupling reactions:

| Reaction Type | Catalyst/Base | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄/K₂CO₃ | 2-Aryl-6-(2-ethylimidazol-1-yl)pyridine | 60–85% |

| Ullmann coupling | CuI/1,10-phenanthroline | Biaryl derivatives | Moderate yields (40–55%) |

Key Insight : Electronic deactivation by the imidazole group necessitates vigorous conditions compared to unsubstituted chloropyridines .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NH₂NH₂ | EtOH, reflux | Imidazo[1,2-a]pyrido[2,3-e]pyrazine | Antifungal lead compound |

| CS₂/KOH | DMF, 120°C | Thieno[3,2-b]pyridine derivative | Material science applications |

Mechanism : Cyclization proceeds via intramolecular nucleophilic attack or radical intermediates .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the imidazole ring undergoes protonation-driven rearrangements:

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions:

| Metal Salt | Product | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | [Cu(L)₂(H₂O)₂]²⁺ | 8.2 ± 0.3 (pH 7.4) |

| FeCl₃ | FeCl₃·L | Poor solubility in aqueous media |

Application : Metal complexes exhibit enhanced antifungal activity compared to the free ligand .

Scientific Research Applications

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials with specific properties.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Nitrapyrin replaces the ethylimidazole group with a trichloromethyl group, significantly increasing molecular weight and electronegativity .

- The carboxylic acid derivative () introduces a polar COOH group at position 2, enhancing solubility in aqueous media but reducing lipophilicity compared to the ethyl-substituted target compound .

Physicochemical Properties

Solubility and Stability

- Target Compound : The ethylimidazole group improves lipid solubility, favoring organic solvent compatibility (e.g., DMSO, chloroform). The chlorine atom at position 2 enhances stability against hydrolysis relative to nitrapyrin’s trichloromethyl group, which is prone to degradation under humid conditions .

- Nitrapyrin : High electronegativity from CCl₃ increases soil adsorption, making it effective as a nitrification inhibitor in agriculture. However, environmental persistence raises regulatory concerns .

- Carboxylic Acid Analog : The COOH group enables salt formation (e.g., sodium salts), improving water solubility for pharmaceutical formulations .

Electronic Effects

- The imidazole ring in the target compound acts as a weak base (pKa ~6.8), enabling pH-dependent coordination with metal ions. In contrast, nitrapyrin’s CCl₃ group exerts a strong electron-withdrawing effect, reducing basicity .

Biological Activity

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Research indicates that this compound exhibits notable biological activities primarily through its role as a kinase inhibitor . Kinases are crucial for phosphorylation processes that regulate signal transduction pathways in cells. By inhibiting these enzymes, this compound may interfere with cellular signaling associated with diseases such as cancer .

Interaction Studies

Studies have shown that the compound effectively binds to specific molecular targets within biological systems, modulating enzyme activity and potentially altering metabolic pathways. This interaction is critical for understanding its mechanism of action and therapeutic effects .

Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values have been reported in studies, indicating effective antimicrobial action .

- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties through the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

Case Studies and Experimental Data

Recent studies have provided insights into the biological efficacy of this compound:

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets. The presence of the imidazole group is particularly significant, as it is known to enhance biological activity in similar compounds. Comparative analysis with structurally related compounds reveals variations in activity based on substituent positions and types:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-(1H-imidazol-1-yl)pyridine | Lacks ethyl group | Reduced solubility; lower activity |

| 2-Chloro-4-(1H-imidazol-1-yl)pyridine | Imidazole positioned differently | Alters electronic properties; variable activity |

| 2-Bromo-6-(1H-imidazol-1-yl)pyridine | Bromine instead of chlorine | Different reactivity profile |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridine, and how do reaction conditions influence yield and purity?

- Methodology :

- Nucleophilic substitution : React 2,6-dichloropyridine with 2-ethylimidazole under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). Monitor reaction progress via TLC and optimize temperature (80–120°C) to minimize side products .

- Catalytic systems : Use transition metal catalysts (e.g., CuI) to enhance regioselectivity. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Yield optimization : Adjust stoichiometric ratios (1:1.2 pyridine:imidazole) and reaction time (12–24 hours) to achieve >70% yield. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. The pyridine C-2 and C-6 protons show distinct downfield shifts (δ 8.2–8.5 ppm), while the ethyl group on imidazole appears as a triplet (δ 1.2–1.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS or EI-MS provides accurate molecular ion peaks (e.g., [M+H]⁺ at m/z 238.08) and fragments for structural validation .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking) using single-crystal diffraction data .

Q. What preliminary assays are recommended for evaluating the biological activity of this compound?

- Methodology :

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). IC₅₀ values can guide structure-activity relationship (SAR) studies .

- Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference antibiotics .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations elucidate the electronic properties and reactivity of this compound?

- Methodology :

- Computational modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Reactivity studies : Simulate reaction pathways for nucleophilic substitution or metal coordination. Compare activation energies to experimental kinetic data .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀, MIC) and apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific variability .

- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from environmental variables .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

- Methodology :

- Substituent variation : Synthesize analogs with modified imidazole substituents (e.g., methyl, propyl) or pyridine halogens. Test against target enzymes to correlate steric/electronic effects with activity .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields and predict bioactive conformations .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.